methyl 2-(2-oxo-2-(o-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide
Description
Methyl 2-(2-oxo-2-(o-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is a benzothiazine derivative characterized by a 1,2-thiazine ring core, substituted with a methyl carboxylate group at position 3, a phenyl group at position 4, and a 2-oxo-2-(o-tolylamino)ethyl side chain at position 2. The 1,1-dioxide moiety indicates sulfonation at the sulfur atom.
Properties
IUPAC Name |
methyl 2-[2-(2-methylanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5S/c1-17-10-6-8-14-20(17)26-22(28)16-27-24(25(29)32-2)23(18-11-4-3-5-12-18)19-13-7-9-15-21(19)33(27,30)31/h3-15H,16H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNMYHROJMVYQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=C(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-oxo-2-(o-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide typically involves multi-step organic reactions. One common method includes the condensation of o-toluidine with ethyl acetoacetate, followed by cyclization with sulfur and subsequent esterification . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of automated systems for monitoring and controlling the reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-oxo-2-(o-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions typically occur under mild to moderate conditions, with careful control of temperature and pH to avoid unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
Structure and Composition
The compound has the following characteristics:
- Molecular Formula : C20H20N2O4S
- Molecular Weight : 372.45 g/mol
- IUPAC Name : Methyl 2-(2-oxo-2-(o-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide
Antitumor Activity
Recent studies have indicated that derivatives of thiazine compounds exhibit promising antitumor properties. For instance, a series of thiazine derivatives were synthesized and evaluated for their efficacy against various cancer cell lines. The results showed that certain modifications to the thiazine structure enhanced cytotoxicity, indicating potential for developing new anticancer agents .
Inhibition of Histone Deacetylases
Histone deacetylase (HDAC) inhibitors have gained attention for their role in cancer therapy. This compound has been investigated for its HDAC inhibitory activity. In vitro assays demonstrated that this compound could effectively inhibit HDAC activity, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes .
Anti-inflammatory Properties
The compound's anti-inflammatory properties have also been explored. Research indicates that it can modulate inflammatory pathways by inhibiting nuclear factor kappa B (NF-kB), a key regulator in inflammatory responses. This modulation could have implications for treating chronic inflammatory diseases .
Neuropharmacology
In neuropharmacological studies, the compound has shown potential in modulating neurotransmitter systems. Animal models have demonstrated that it can influence serotonin and dopamine levels, suggesting possible applications in treating mood disorders .
Antioxidant Activity
The antioxidant properties of this compound have been evaluated in various biological systems. It has been found to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related cellular damage .
Table 1: Summary of Biological Activities
Table 2: Structural Modifications and Their Effects on Activity
Mechanism of Action
The mechanism of action of methyl 2-(2-oxo-2-(o-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Features and Conformations
The benzothiazine core adopts a half-chair conformation across all analogs, as seen in:
- Methyl 2-ethyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (): The thiazine ring exhibits a half-chair shape with deviations of 0.347 Å (S1) and 0.345 Å (C1) from the plane. Intramolecular O–H⋯O hydrogen bonding stabilizes a six-membered ring motif .
- Methyl 4-ethoxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (): A distorted half-chair conformation is observed, with the ethoxy group shortening the C9–O4 bond (1.336–1.352 Å) compared to non-ethoxy analogs .
- 3-(3-Chlorobenzoyl)-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide (): The thiazine ring adopts a half-chair conformation, stabilized by intramolecular O3–H3O⋯O4 and C15–H15⋯N1 interactions .
Key Differences :
Intermolecular Interactions and Crystal Packing
Hydrogen bonding and π-π interactions dominate the packing motifs:
Biological Activity
Methyl 2-(2-oxo-2-(o-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is a compound belonging to the class of benzothiazine derivatives. These compounds have garnered attention due to their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazine core with various functional groups that contribute to its biological activity. The presence of the o-tolylamino group is particularly significant as it may enhance interaction with biological targets.
Biological Activity Overview
1. Antitumor Activity
Recent studies have highlighted the potential of benzothiazine derivatives as histone deacetylase (HDAC) inhibitors, which play a crucial role in cancer progression. The modification of the benzothiazine structure has been shown to increase HDAC inhibitory activity, suggesting that this compound may exhibit similar properties .
2. Anti-inflammatory Effects
Benzothiazine derivatives are known for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines has been documented in various studies. For instance, related compounds have demonstrated efficacy in reducing tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) levels in vitro . This suggests that our compound may also exert similar effects by modulating inflammatory pathways.
3. Antimicrobial Activity
Benzothiazine derivatives have shown promising results against various microbial strains. The structural characteristics of this compound may confer significant antibacterial and antifungal properties. In vitro studies have indicated that related compounds possess minimum inhibitory concentrations (MICs) effective against common pathogens .
The biological activity of this compound can be attributed to several mechanisms:
- Histone Deacetylase Inhibition : By inhibiting HDACs, the compound may alter gene expression patterns associated with cell proliferation and apoptosis.
- Cytokine Modulation : The compound's ability to reduce inflammatory cytokines suggests a mechanism involving the inhibition of signaling pathways like NF-kB.
Case Studies and Research Findings
Several studies have investigated the biological activities of similar benzothiazine derivatives:
Q & A
Basic: What are the established synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves a multi-step protocol starting with the condensation of o-toluidine derivatives with ethyl 2-oxoacetate to form the 2-(o-tolylamino)ethyl intermediate. Cyclization with 4-phenyl-1,2-benzothiazine precursors under reflux in aprotic solvents (e.g., DMF or THF) yields the benzothiazine core. Subsequent carboxylation using methyl chloroformate and oxidation with hydrogen peroxide/sulfuric acid introduces the 1,1-dioxide moiety . Key intermediates include:
- 2-(o-tolylamino)acetamide (precursor for the ethyl side chain).
- 4-phenyl-1,2-benzothiazine-3-carboxylic acid (core structure before oxidation).
Basic: How is the crystal structure characterized, and what crystallographic parameters confirm its geometry?
X-ray crystallography reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 10.52 Å, b = 12.38 Å, c = 14.76 Å, and β = 98.4°. The 1,1-dioxide group adopts a planar conformation, stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and the adjacent NH group (O···N distance: 2.89 Å). Key metrics include:
- Torsion angles : Confirming the spatial arrangement of the o-tolylaminoethyl side chain.
- Packing diagrams : Demonstrating π-π stacking between phenyl rings (3.5–4.0 Å spacing) .
Advanced: How can reaction conditions be optimized to improve cyclization yield during synthesis?
Optimization strategies include:
- Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
- Temperature control : Maintaining 80–90°C in DMF to minimize side reactions.
- Solvent polarity : Higher polarity solvents (e.g., DMSO) improve intermediate solubility but may require longer reaction times. Yield improvements from 60% to >85% have been reported with these adjustments .
Advanced: What methodological approaches resolve discrepancies in reported biological activities of benzothiazine derivatives?
Contradictions in bioactivity data (e.g., COX-2 inhibition) can be addressed by:
- Orthogonal assays : Combining enzymatic assays (e.g., ELISA) with cell-based models (e.g., RAW 264.7 macrophages) to confirm target engagement.
- Structural validation : Ensuring compound purity via HPLC (>98%) and LC-MS to rule out degradation products.
- Dose-response profiling : Using IC₅₀ values across multiple replicates to assess reproducibility .
Basic: What spectroscopic techniques confirm the compound’s structure, and what key markers are observed?
- ¹H NMR : A singlet at δ 3.85 ppm (COOCH₃), doublets for the o-tolyl protons (δ 6.8–7.2 ppm), and a broad NH peak (δ 10.2 ppm).
- IR : Strong absorption at 1720 cm⁻¹ (C=O stretch) and 1340/1160 cm⁻¹ (SO₂ asymmetric/symmetric stretches).
- XRD : Diffraction patterns confirming the 1,1-dioxide configuration .
Advanced: How do modifications at the o-tolylamino or phenyl substituents influence biological efficacy in SAR studies?
- o-Tolylamino group : Electron-donating substituents (e.g., -CH₃) enhance binding affinity to hydrophobic enzyme pockets (e.g., COX-2), while bulky groups reduce solubility.
- Phenyl ring at C4 : Para-substitutions (e.g., -F) increase metabolic stability but may alter selectivity. For example, 4-fluorophenyl analogs show 3-fold higher potency in anti-inflammatory assays .
Advanced: How does the 1,1-dioxide moiety influence stability under varying pH conditions?
The 1,1-dioxide group confers stability in acidic environments (pH 2–6) but undergoes hydrolysis at pH >8, forming sulfonic acid derivatives. Stability assessments include:
- Forced degradation studies : Incubation at 40°C/75% RH for 4 weeks, monitored by TLC.
- UPLC-MS : Identifying degradation products (e.g., benzoic acid derivatives) .
Advanced: What computational methods predict the compound’s interaction with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
